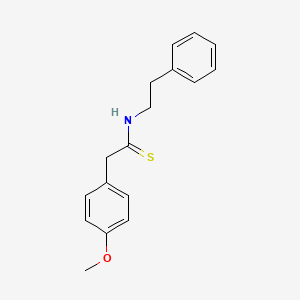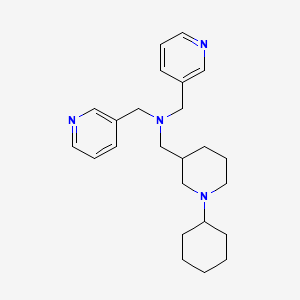
2-(4-methoxyphenyl)-N-(2-phenylethyl)ethanethioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methoxyphenyl)-N-(2-phenylethyl)ethanethioamide, also known as URB597, is a compound that has been extensively studied for its potential therapeutic applications. URB597 is a fatty acid amide hydrolase inhibitor, which means that it prevents the breakdown of endocannabinoids in the body. This inhibition leads to an increase in the levels of endocannabinoids, which can have a wide range of effects on the body.
作用机制
2-(4-methoxyphenyl)-N-(2-phenylethyl)ethanethioamide works by inhibiting the enzyme fatty acid amide hydrolase, which breaks down endocannabinoids in the body. This inhibition leads to an increase in the levels of endocannabinoids, which can have a wide range of effects on the body. Endocannabinoids are involved in many physiological processes, including pain perception, mood regulation, and inflammation.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-N-(2-phenylethyl)ethanethioamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of endocannabinoids, which can have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. 2-(4-methoxyphenyl)-N-(2-phenylethyl)ethanethioamide has also been shown to increase the levels of dopamine in the brain, which can have a positive effect on mood and motivation.
实验室实验的优点和局限性
2-(4-methoxyphenyl)-N-(2-phenylethyl)ethanethioamide has several advantages for lab experiments. It is a potent and selective inhibitor of fatty acid amide hydrolase, which makes it useful for studying the endocannabinoid system. 2-(4-methoxyphenyl)-N-(2-phenylethyl)ethanethioamide is also relatively stable and can be stored for long periods of time. However, 2-(4-methoxyphenyl)-N-(2-phenylethyl)ethanethioamide has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to administer in vivo. 2-(4-methoxyphenyl)-N-(2-phenylethyl)ethanethioamide is also a controlled substance, which can make it difficult to obtain for research purposes.
未来方向
There are several future directions for research on 2-(4-methoxyphenyl)-N-(2-phenylethyl)ethanethioamide. One potential direction is the development of 2-(4-methoxyphenyl)-N-(2-phenylethyl)ethanethioamide analogs that are more water-soluble and have improved pharmacokinetic properties. Another direction is the study of 2-(4-methoxyphenyl)-N-(2-phenylethyl)ethanethioamide in combination with other drugs, such as opioids, to determine if it can enhance their analgesic effects. Additionally, 2-(4-methoxyphenyl)-N-(2-phenylethyl)ethanethioamide could be studied for its potential in the treatment of other disorders, such as anxiety and depression.
合成方法
2-(4-methoxyphenyl)-N-(2-phenylethyl)ethanethioamide can be synthesized using a multistep process that involves the reaction of various chemicals. The synthesis process is complex and requires a high level of expertise in organic chemistry. The final product is a white crystalline powder that is soluble in organic solvents.
科学研究应用
2-(4-methoxyphenyl)-N-(2-phenylethyl)ethanethioamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, anxiolytic, and antidepressant effects in preclinical studies. 2-(4-methoxyphenyl)-N-(2-phenylethyl)ethanethioamide has also been studied for its potential in the treatment of addiction, obesity, and neurodegenerative disorders.
属性
IUPAC Name |
2-(4-methoxyphenyl)-N-(2-phenylethyl)ethanethioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-19-16-9-7-15(8-10-16)13-17(20)18-12-11-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LODXWHXSSDPVOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=S)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198755 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-methoxyphenyl)-N-(2-phenylethyl)ethanethioamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-dimethyl-N'-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]sulfamide](/img/structure/B6079898.png)


![N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B6079924.png)
![1-(cyclohexylmethyl)-3-[(diethylamino)methyl]-3-hydroxy-2-piperidinone](/img/structure/B6079926.png)
![(1S*,4S*)-2-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B6079933.png)

![methyl 1-({6-[(4-methyl-1,4-diazepan-1-yl)carbonyl]imidazo[2,1-b][1,3]thiazol-5-yl}methyl)-2-piperidinecarboxylate](/img/structure/B6079948.png)
![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]tetrahydro-3-furancarboxamide](/img/structure/B6079952.png)
![2-ethoxy-6-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol](/img/structure/B6079957.png)
![N-{1-[1-(2,3,6-trifluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B6079963.png)

![N'-(5-bromo-2-hydroxybenzylidene)-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B6079986.png)
![1-(3-chlorobenzyl)-4-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B6079991.png)